molecular formula C10H6N2O4S B412012 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- CAS No. 24044-52-8

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-

Cat. No.: B412012
CAS No.: 24044-52-8
M. Wt: 250.23 g/mol
InChI Key: HWOVMANHBOBQRW-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-: is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazolidinedione family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with m-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of deep eutectic solvents has also been explored for a more environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial and antioxidant properties compared to other thiazolidinedione derivatives .

Properties

IUPAC Name

5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVMANHBOBQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334243
Record name 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-52-8
Record name 5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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